2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, dichlorophenyl, methoxybenzoyl, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the 3,5-Dichlorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the dichlorophenyl group to the indolizine core.
Addition of the 3-Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using a suitable acylating agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Industry: The compound may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide: Unique due to its specific functional groups and indolizine core.
Other Indolizine Derivatives: Compounds with similar cores but different substituents, such as 2-amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide.
Benzoyl Indolizines: Compounds with benzoyl groups attached to the indolizine core, differing in the position or type of substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-17-6-4-5-13(9-17)22(29)21-20(26)19(18-7-2-3-8-28(18)21)23(30)27-16-11-14(24)10-15(25)12-16/h2-12H,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYQEMFXMVZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.